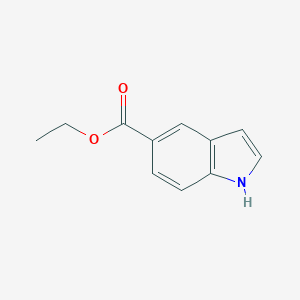

Ethyl indole-5-carboxylate

Vue d'ensemble

Description

Ethyl indole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . The molecular formula of Ethyl indole-5-carboxylate is C11H11NO2 .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated . This method involves a Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and also conversion of an epoxide into an allylic alcohol .Molecular Structure Analysis

The molecular structure of Ethyl indole-5-carboxylate is available as a 2d Mol file or as a computed 3d SD file . The molecular formula is C11H11NO2 and it has an average mass of 189.210 Da .Chemical Reactions Analysis

The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .Physical And Chemical Properties Analysis

Ethyl indole-5-carboxylate has a melting point of 96.5-97.5 °C, a predicted boiling point of 342.4±15.0 °C, and a predicted density of 1.210±0.06 g/cm3 . It should be stored in a sealed, dry place at room temperature .Applications De Recherche Scientifique

Ethyl indole derivatives have shown potential as anti-inflammatory therapeutics, especially as inhibitors of 5-lipoxygenase, an enzyme linked to inflammatory and allergic disorders. For instance, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a benzo[g]indole-3-carboxylate derivative, demonstrated significant efficacy in reducing leukotriene B(4) production, a marker of inflammation (Karg et al., 2009).

Ethyl indole-2-carboxylate and its derivatives have been used in various synthetic chemical processes. For example, a study described a method for the C-3 acylation of ethyl indole-2-carboxylates to produce ethyl 3-acylindole-2-carboxylates, highlighting the versatility of these compounds in chemical synthesis (Murakami et al., 1985).

The Friedel-Crafts reaction involving ethyl indole-2-carboxylate has been explored to establish procedures for preparing ethyl 3-acylindole-2-carboxylates. This study showcased the diverse potential of indole derivatives in organic chemistry (Murakami et al., 1988).

Ethyl 2-methylindole-5-carboxylate has been synthesized from anilines, demonstrating the practical application of these compounds in producing complex organic structures (Gassman & Bergen, 2003).

Natural sources like marine sponges have been found to contain indole derivatives, such as 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, highlighting the ecological significance and potential biomedical applications of these compounds (Abdjul et al., 2015).

The design, synthesis, and biological evaluation of ethyl 5-hydroxyindole-3-carboxylate derivatives as efficient inhibitors of human 5-lipoxygenase were investigated, further underlining their pharmacological potential in treating inflammatory diseases (Peduto et al., 2014).

Safety And Hazards

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

Propriétés

IUPAC Name |

ethyl 1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXPRWCJESNIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450838 | |

| Record name | Ethyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl indole-5-carboxylate | |

CAS RN |

32996-16-0 | |

| Record name | Ethyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

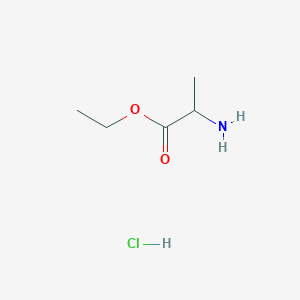

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.